molecular formula C7H9F3N2O2 B133027 1-(Trifluoroacetyl)prolinamide CAS No. 151378-30-2

1-(Trifluoroacetyl)prolinamide

Cat. No. B133027
M. Wt: 210.15 g/mol
InChI Key: KMGUQMJJSGXOLK-BYPYZUCNSA-N
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Description

1-(Trifluoroacetyl)prolinamide is a chemical compound with the molecular formula C7H9F3N2O2 . It has an average mass of 210.154 Da and a mono-isotopic mass of 210.061615 Da . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Trifluoroacetimidoyl halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . Prolinamide plays a key role in promoting copper-catalyzed cycloaddition of azides and alkynes in aqueous media under aerobic conditions . This catalytic system is used for a ‘one-pot’ synthesis of triazoles from aliphatic halides and alkynes .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoroacetyl)prolinamide consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Prolinamide plays a key role in promoting copper-catalyzed cycloaddition of azides and alkynes in aqueous media via unprecedented metallacycle intermediates . The catalytic system is used for a ‘one-pot’ synthesis of triazoles from aliphatic halides and alkynes .

Scientific Research Applications

Efficient Catalysis in Aldol Reactions

  • Prolinamide-Based Organocatalysts for Asymmetric Aldol Reactions : Prolinamide derivatives, including 1-(Trifluoroacetyl)prolinamide, have shown efficacy in catalyzing aldol reactions between ketones and aromatic aldehydes. These reactions exhibit good diastereoselectivity and enantioselectivity, essential for creating specific molecular configurations (Chen et al., 2012).

  • Solvent-Free Direct Aldol Reaction Catalysis : Research has demonstrated the efficiency of prolinamide derivatives in catalyzing aldol reactions under solvent-free conditions, which is significant for environmentally friendly and sustainable chemistry practices (Agarwal & Peddinti, 2010).

Organocatalyst Application and Recovery

  • Use in Various Organic Reactions : Prolinamide and its derivatives have been successfully used as organocatalysts in several reactions, including aldol reactions. Their immobilization and recoverability have been a focus, enhancing their practicality in industrial applications (Gruttadauria, Giacalone, & Noto, 2008).

Synthesis of Specific Compounds

  • Enantioselective Synthesis of Trifluorobutane-1,3-diols : Research has explored the use of prolinamide catalysts for the synthesis of specific compounds, such as 2-substituted 4,4,4-trifluorobutane-1,3-diols. This process involves the organocatalytic generation of trifluoroacetaldehyde and its reaction with aldehydes (Funabiki et al., 2015).

Safety And Hazards

According to the safety data sheet, 1-(Trifluoroacetyl)prolinamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It should not be released into the environment and should be handled with adequate ventilation and personal protective equipment .

Future Directions

Various organocatalysts have been developed for the aldol reaction but particular attention has been paid to prolinamide derivatives. They are easy to prepare and their catalytic activity can be readily tuned through structural modification . This suggests that 1-(Trifluoroacetyl)prolinamide and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUQMJJSGXOLK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoroacetyl)prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG Nenajdenko, AV Gulevich, ES Balenkova - Tetrahedron, 2006 - Elsevier
The Ugi three-component reaction with 2-substituted five-, six-, and seven-membered cyclic imines was investigated. The reaction opens a new route to substituted proline and …
Number of citations: 84 www.sciencedirect.com

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